molecular formula C5H6N2O2S B13451146 2-(methylsulfanyl)-1H-imidazole-4-carboxylic acid

2-(methylsulfanyl)-1H-imidazole-4-carboxylic acid

Katalognummer: B13451146
Molekulargewicht: 158.18 g/mol
InChI-Schlüssel: LQYRZQYTFLRPKL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(methylsulfanyl)-1H-imidazole-4-carboxylic acid is an organic compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylsulfanyl)-1H-imidazole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 2-methylthioimidazole with carbon dioxide in the presence of a base can yield this compound . Another approach involves the use of Grignard reagents, where the carboxylation of a Grignard reagent derived from 2-methylthioimidazole can lead to the formation of the target compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization, chromatography, and distillation to achieve the desired quality.

Analyse Chemischer Reaktionen

Types of Reactions

2-(methylsulfanyl)-1H-imidazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogenating agents, alkylating agents

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Halogenated imidazoles, alkylated imidazoles

Wissenschaftliche Forschungsanwendungen

2-(methylsulfanyl)-1H-imidazole-4-carboxylic acid has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2-(methylsulfanyl)-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it can act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. The presence of the methylsulfanyl group and the carboxylic acid group allows the compound to form hydrogen bonds and other interactions with the target molecules, thereby modulating their activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(methylsulfonyl)-1H-imidazole-4-carboxylic acid
  • 2-(methylsulfinyl)-1H-imidazole-4-carboxylic acid
  • 2-(methylthio)-1H-imidazole-4-carboxylic acid

Uniqueness

2-(methylsulfanyl)-1H-imidazole-4-carboxylic acid is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical and biological properties. Compared to its sulfonyl and sulfinyl analogs, the methylsulfanyl group is less oxidized, which can influence the compound’s reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C5H6N2O2S

Molekulargewicht

158.18 g/mol

IUPAC-Name

2-methylsulfanyl-1H-imidazole-5-carboxylic acid

InChI

InChI=1S/C5H6N2O2S/c1-10-5-6-2-3(7-5)4(8)9/h2H,1H3,(H,6,7)(H,8,9)

InChI-Schlüssel

LQYRZQYTFLRPKL-UHFFFAOYSA-N

Kanonische SMILES

CSC1=NC=C(N1)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.